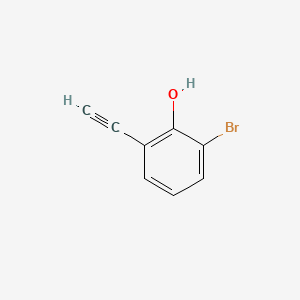
2-Bromo-6-ethynylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-ethynylphenol is an organic compound with the molecular formula C8H5BrO It is characterized by the presence of a bromine atom at the second position and an ethynyl group at the sixth position on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynylphenol can be achieved through several methods. One common approach involves the bromination of 6-ethynylphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethynylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-6-ethynylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethynylphenol involves its interaction with various molecular targets and pathways. The bromine atom and ethynyl group confer unique reactivity, allowing the compound to participate in nucleophilic aromatic substitution reactions. The phenolic group can form hydrogen bonds and interact with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-ethynylphenol: Similar structure but with the ethynyl group at the fourth position.
2-Bromo-6-fluorophenol: Similar structure but with a fluorine atom instead of the ethynyl group.
2-Bromo-6-methylphenol: Similar structure but with a methyl group instead of the ethynyl group.
Uniqueness
2-Bromo-6-ethynylphenol is unique due to the presence of both a bromine atom and an ethynyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H5BrO |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
2-bromo-6-ethynylphenol |
InChI |
InChI=1S/C8H5BrO/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5,10H |
InChI Key |
BENUAZBFYVXJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















